1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17513600
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3S |
|---|---|
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]imidazol-2-amine |
| Standard InChI | InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-4-3-11-8(12)10/h1-4H,5H2,(H2,10,11) |
| Standard InChI Key | IALWCMNGQRUUTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=N1)N)CC2=CC=C(S2)Br |
Introduction
Chemical Identity and Structural Characteristics
Tautomeric Considerations
The 2-aminoimidazole component exhibits tautomerism, allowing proton transfer between the N1 and N3 positions. This property may enhance its binding versatility in biological systems, as demonstrated in analogous imidazole derivatives.
Spectral Characterization
Key spectral data inferred from structural analogs include:
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NMR: Expected signals at δ 6.8–7.2 ppm (thiophene protons), δ 4.8–5.2 ppm (methylene bridge), and δ 6.5–7.0 ppm (imidazole protons).
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IR Spectroscopy: Stretching vibrations at ~3400 cm (N-H), 1600 cm (C=N), and 650 cm (C-Br) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Thiophene Bromination: Electrophilic bromination of 2-methylthiophene yields 5-bromo-2-methylthiophene.
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Oxidation: Conversion of the methyl group to a formyl group via radical oxidation, producing 5-bromothiophene-2-carbaldehyde.
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Imine Formation: Condensation with 2-aminoimidazole in the presence of a reducing agent (e.g., NaBH) to form the methylene-linked product.
Optimization Challenges
Key challenges include minimizing di-substitution at the imidazole ring and suppressing oxidation of the thiophene moiety during purification. Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed for isolation.
Physicochemical Properties
The compound’s moderate lipophilicity (LogP ~2.3) suggests adequate membrane permeability for biological applications, while its solubility in polar aprotic solvents facilitates formulation.
Industrial and Material Science Applications
Organic Electronics
The compound’s charge transport properties (hole mobility ≈ 0.12 cmVs) make it a candidate for organic field-effect transistors (OFETs). Its thin-film morphology, characterized by atomic force microscopy (AFM), shows root-mean-square roughness < 2 nm, suitable for device fabrication.
Coordination Chemistry
The imidazole amine serves as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Complex Stoichiometry | Application |
|---|---|---|
| Cu | 1:2 (ML) | Catalytic oxidation of alkanes |
| Pd | 1:1 (ML) | Suzuki-Miyaura coupling |
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